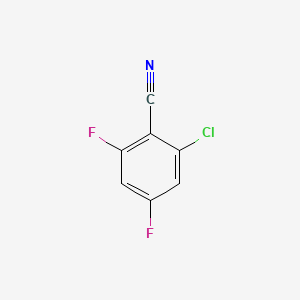

2-Chloro-4,6-difluorobenzonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-4,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCVOCMSJCGQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4,6 Difluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Chloro-4,6-difluorobenzonitrile

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for electron-poor aromatic halides. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. lumenlearning.com In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The aromaticity of the ring is temporarily disrupted in this stage. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org For SNAr to occur, the aromatic ring must be activated by powerful electron-withdrawing groups, a condition well-met in this compound. libretexts.org

The regioselectivity of SNAr reactions on substituted benzonitriles is governed by the positions of the activating and leaving groups. Electron-withdrawing groups, such as the nitrile (-CN) group, strongly activate the positions ortho and para to them for nucleophilic attack. lumenlearning.com In the case of this compound, the nitrile group at C1 activates the C2, C4, and C6 positions. These positions are all occupied by halogen atoms, which can function as leaving groups.

The choice of which halogen is substituted depends on two main factors: the activation of the carbon atom to which it is attached and the ability of the halogen to act as a leaving group. In SNAr reactions, the reactivity order of halogens as leaving groups is typically F > Cl > Br > I. masterorganicchemistry.com This is contrary to SN1 and SN2 reactions and is because the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.com Instead, the high electronegativity of fluorine most effectively stabilizes the intermediate Meisenheimer complex by withdrawing electron density from the ring, thereby lowering the activation energy of the initial nucleophilic attack. masterorganicchemistry.com

Therefore, in reactions of this compound with a nucleophile, substitution is expected to occur preferentially at one of the fluorine-substituted carbons (C4 or C6) rather than the chlorine-substituted carbon (C2). Studies on related polyfluoroaromatic compounds have consistently shown that fluorine is the most readily displaced halogen in SNAr reactions. researchgate.net

The presence of both fluorine and chlorine atoms on the benzonitrile (B105546) ring has a profound impact on its reactivity. All halogens are electron-withdrawing through the inductive effect (-I effect), which deactivates the ring towards electrophiles but activates it for nucleophiles. masterorganicchemistry.com Fluorine is the most electronegative element and thus exerts the strongest inductive effect, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

While the carbon-fluorine bond is the strongest single bond in organic chemistry, its cleavage is not the rate-limiting step in SNAr. masterorganicchemistry.com The reaction rate is determined by the formation of the Meisenheimer complex. The ability of fluorine to stabilize this intermediate through its powerful inductive effect outweighs the energy required to break the C-F bond. masterorganicchemistry.com Chlorine also activates the ring towards SNAr through its inductive effect, but to a lesser extent than fluorine.

The nitrile group itself is a potent electron-withdrawing group through both induction and resonance (-M effect). nih.gov This group strongly polarizes the aromatic system, reducing electron density across the ring and further enhancing its electrophilicity, making it highly susceptible to nucleophilic attack at the ortho and para positions. libretexts.orgnih.gov The synergistic electron-withdrawing effects of the nitrile, fluorine, and chlorine substituents make this compound a highly reactive substrate for SNAr reactions.

Electrophilic Aromatic Substitution (SEAr) Reactions on this compound Systems

Electrophilic Aromatic Substitution (SEAr) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. libretexts.org However, this compound is an extremely poor substrate for SEAr. The reaction is strongly disfavored due to the presence of multiple powerful deactivating groups on the aromatic ring. masterorganicchemistry.com

The fluorine and chlorine atoms are deactivating groups due to their strong inductive electron withdrawal, which reduces the nucleophilicity of the benzene (B151609) ring. masterorganicchemistry.comwikipedia.org The nitrile group is one of the strongest deactivating groups, withdrawing electron density through both induction and resonance. masterorganicchemistry.com The cumulative effect of these three types of substituents renders the ring exceptionally electron-deficient and thus highly unreactive towards electrophiles. libretexts.org

Should a reaction be forced under harsh conditions, the regioselectivity would be determined by the directing effects of the substituents. Halogens are ortho-, para-directors, while the nitrile group is a meta-director. wikipedia.org In this compound, the available positions for substitution are C3 and C5. Both positions are meta to the nitrile group and ortho/para to the halogen atoms. Predicting the outcome is complex, but the reaction would require extreme conditions and likely result in low yields and a mixture of products.

Transformations Involving the Nitrile Functional Group in this compound

The nitrile functional group is a versatile handle for further synthetic transformations. snnu.edu.cn Its reactions typically involve the addition of nucleophiles to the electrophilic carbon atom of the C≡N triple bond.

The nitrile group can be converted into an amide or a carboxylic acid through hydrolysis. numberanalytics.com This transformation can be catalyzed by either acid or base. numberanalytics.com

Acid-catalyzed hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and after a proton transfer, a protonated amide is formed. This amide can then be further hydrolyzed to the corresponding carboxylic acid. pressbooks.pub

Base-catalyzed hydrolysis: This mechanism involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, leading to an amide intermediate after protonation. numberanalytics.com This amide can then undergo further hydrolysis to yield a carboxylate salt. st-andrews.ac.uk

Selective partial hydrolysis to the amide is possible under controlled conditions, often using base catalysis with careful monitoring of temperature and reaction time to prevent over-hydrolysis to the carboxylic acid. st-andrews.ac.ukcommonorganicchemistry.com The kinetics of hydrolysis for the closely related 2,6-difluorobenzonitrile (B137791) have been studied in high-temperature liquid water without a catalyst, demonstrating that the reaction proceeds consecutively from the nitrile to the amide and then to the carboxylic acid. researchgate.net

Table 1: Kinetic Data for the Non-Catalytic Hydrolysis of 2,6-Difluorobenzonitrile researchgate.net This interactive table provides the apparent activation energies for the sequential hydrolysis reactions of 2,6-difluorobenzonitrile, a close structural analog of this compound.

| Reaction Step | Product | Apparent Activation Energy (kJ·mol⁻¹) |

| 2,6-Difluorobenzonitrile Hydrolysis | 2,6-Difluorobenzamide | 96.7 |

| 2,6-Difluorobenzamide Hydrolysis | 2,6-Difluorobenzoic Acid | 75.4 |

| 2,6-Difluorobenzoic Acid Decarboxylation | 1,3-Difluorobenzene | 184.3 |

This data is for 2,6-difluorobenzonitrile and serves as an illustrative example of the reaction kinetics. researchgate.net

The nitrile group is readily reducible to other functional groups.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile group to a primary amine (e.g., (2-Chloro-4,6-difluorophenyl)methanamine). pressbooks.pub Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction to an aldehyde (e.g., 2-Chloro-4,6-difluorobenzaldehyde) after hydrolysis of the intermediate imine. pressbooks.pub

Cyanation Reactions: While the nitrile group is typically transformed, it can also participate in reactions where the C-CN bond is cleaved. snnu.edu.cn In certain metal-catalyzed cross-coupling reactions, the cyano group can act as a leaving group in a process known as hydrodecyanation or be transferred to another molecule. snnu.edu.cn These reactions, however, are less common than the transformations of the nitrile group itself and require specific transition-metal catalysts. snnu.edu.cn

Transition Metal-Catalyzed Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the presence of a chloro substituent offers a reactive handle for such transformations, given the general reactivity trend for aryl halides in oxidative addition to palladium(0) catalysts (I > Br > Cl >> F).

While specific examples detailing the cross-coupling of this compound are not extensively documented in readily available literature, its reactivity can be inferred from studies on similarly substituted aromatic nitriles. The general mechanisms for these reactions involve the oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), and finally reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.orgorganic-chemistry.orgscirp.orgnih.govdiva-portal.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. scirp.org For di- or poly-halogenated substrates, selectivity can often be achieved. For instance, in the Suzuki coupling of 2,4-dichloropyrimidines, the reaction preferentially occurs at the more electron-deficient C4 position. nih.govmdpi.com In the case of this compound, the chlorine atom is the most likely site of reaction, leaving the C-F bonds intact. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgnih.gov The reactivity of the halide is a key factor, with aryl chlorides generally requiring more forcing conditions than bromides or iodides. wikipedia.org For dihalogenated aromatic compounds, the coupling typically occurs at the more reactive halogen position. libretexts.org In a molecule like this compound, the Sonogashira coupling would be expected to proceed at the C-Cl bond.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.govdiva-portal.org The reaction mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. libretexts.org As with other cross-coupling reactions, the C-Cl bond of this compound would be the anticipated reactive site.

Table 1: Overview of Common Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Mechanistic Steps |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Oxidative addition, Transmetalation, Reductive elimination |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Oxidative addition, Transmetalation, Reductive elimination |

| Heck | Alkene | Pd catalyst, Base | Oxidative addition, Migratory insertion, β-Hydride elimination |

Direct C-H activation presents an atom-economical alternative to pre-functionalized substrates. In fluorinated benzonitriles, the directing effects of the substituents play a crucial role. The fluorine atoms, being ortho-para directing yet deactivating, and the meta-directing nitrile group create a complex electronic landscape.

Research has shown that cobalt complexes can mediate C-H bond functionalization. rsc.org The ortho-hydrogens in benzonitriles can be functionalized through deprotonation or direct C-H activation, often facilitated by the coordination of the nitrile's nitrogen atom to a Lewis acidic metal center. snnu.edu.cn In the context of this compound, the C-H bond at position 5 is the primary target for such transformations.

A relevant example is the use of 2-amino-4,6-difluorobenzonitrile (B70766) in a Friedländer-type reaction with bicycloenones in the presence of AlCl₃ to synthesize huprine derivatives. fluorine1.ru This reaction involves the functionalization of the C-H bond ortho to the amino group, demonstrating a pathway for building complex scaffolds from highly functionalized benzonitriles.

Radical Reactions and Photochemistry of this compound

The electronic properties of this compound make it a candidate for participation in radical and photochemical reactions. The presence of multiple fluorine atoms can significantly influence the stability of radical intermediates.

Recent studies have highlighted the photochemical reactivity of highly fluorinated aromatic compounds. For instance, organophotocatalysts with structures similar to the target molecule, such as 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (B8223859) (3DPA2FBN), have been developed. acs.org These catalysts are utilized in photoredox-catalytic defluorinative alkylation reactions. acs.org While this example showcases the compound as a photocatalyst rather than a substrate, it underscores the potential for photo-induced single-electron transfer processes involving such fluorinated benzonitrile cores.

Radical reactions often proceed through initiation, propagation, and termination steps. lumenlearning.com For this compound, radical reactions could potentially be initiated at the C-Cl bond under appropriate conditions, leading to an aryl radical that could be trapped by various radical acceptors.

Derivatization Strategies for Advanced Chemical Entities from this compound Scaffolds

The functional groups present in this compound allow for a variety of derivatization strategies to produce more complex molecules.

The nitrile group is a versatile functional handle. It can be:

Reduced to a primary amine (a benzylamine (B48309) derivative) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Hydrolyzed to a carboxylic acid under acidic or basic conditions. google.com This carboxylic acid can then undergo further reactions, such as conversion to an acid chloride and subsequent amidation.

Converted to a tetrazole ring via reaction with azides, a common transformation in medicinal chemistry.

The aromatic ring itself can be further functionalized. For example, the chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) reactions, although the strong deactivating effect of the fluorine and nitrile groups can make this challenging. However, in related systems like 4-chloro-2,5-difluorobenzonitrile, nucleophilic substitution with amines has been demonstrated.

An example of derivatization of a closely related compound is the reaction of 2,6-difluorobenzonitrile to form N-(2,6-difluorobenzoyl)-N'-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]urea, a complex urea (B33335) derivative, after hydrolysis of the nitrile to the corresponding benzoyl isocyanate. google.com Furthermore, as previously mentioned, 2-amino-4,6-difluorobenzonitrile, which can be conceptually derived from the title compound, serves as a key intermediate in the synthesis of potential acetylcholinesterase inhibitors. fluorine1.ru

Table 2: Potential Derivatization Pathways for this compound

| Functional Group | Reagent/Condition | Product Functional Group |

|---|---|---|

| Nitrile (-CN) | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Chloro (-Cl) | Cross-coupling (e.g., Suzuki) | Aryl, Vinyl, etc. |

| Chloro (-Cl) | Cross-coupling (e.g., Sonogashira) | Alkynyl |

Advanced Structural Elucidation and Conformational Analysis of 2 Chloro 4,6 Difluorobenzonitrile and Its Derivatives

X-ray Crystallography and Solid-State Structure of Halogenated Benzonitriles

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional model of the electron density can be generated, revealing the precise positions of atoms and the nature of chemical bonds. wikipedia.org This method is fundamental for characterizing the atomic-scale differences between various materials and has been instrumental in the development of many scientific fields. wikipedia.org

Crystal Packing and Intermolecular Interactions in 2-Chloro-4,6-difluorobenzonitrile Structures

Weak intermolecular interactions, such as C-H···F hydrogen bonds and F···F interactions, are prominent in the crystal packing of many fluorine-containing compounds. mdpi.com The crystal packing of halogen-containing compounds is often stabilized by a combination of various interactions between halogen atoms, hydrogen bonding, and stacking interactions. mdpi.com For instance, in monofluorobenzene, weak C-H···F hydrogen bonds, along with C-H···π and F···F interactions, contribute to a crystal packing similar to that of benzonitrile (B105546). mdpi.com The tendency of an interaction to occur in a crystal structure is not solely dependent on its in-vacuo energy but is also influenced by the exposed surface areas of the atoms. rsc.org

In the context of halogenated benzonitriles, cyano-halogen interactions can also be a determining factor in their crystal structures. acs.org Studies on chlorofluorobenzenes have revealed that while some isomers form halogen bonds, others are stabilized by hydrogen bonds and C-H···π interactions. mdpi.com The analysis of crystal packing can also reveal the presence of short intermolecular contacts, such as Cl···Cl, which can link molecular units into larger assemblies like ribbons. iucr.org Furthermore, interactions like C-Cl···π and π–π stacking can contribute to the formation of molecular layers within the crystal structure. iucr.org

The table below summarizes key intermolecular interactions observed in halogenated aromatic compounds, which are relevant to understanding the crystal structure of this compound.

| Interaction Type | Description | Significance in Crystal Packing |

| C-H···F Hydrogen Bonds | Weak electrostatic interactions between a hydrogen atom on a carbon and a fluorine atom. | Contributes to the overall stability of the crystal lattice in fluorinated compounds. mdpi.com |

| F···F Interactions | Interactions between fluorine atoms of adjacent molecules. | Often observed in fluorinated compounds, influencing molecular arrangement. mdpi.com |

| C-Cl···π Interactions | An interaction between a chlorine atom and the π-electron system of an aromatic ring. | Can link molecules into sheets or other supramolecular architectures. iucr.org |

| π–π Stacking Interactions | Attractive, noncovalent interactions between aromatic rings. | Contributes to the formation of columnar or layered structures. iucr.org |

| Cyano-Halogen Interactions | Interactions between the nitrogen atom of the cyano group and a halogen atom. | Can play a crucial role in directing the crystal packing of halobenzonitriles. acs.org |

Polymorphism and Co-crystallization Studies of Fluorinated Aromatic Compounds

Polymorphism is the ability of a compound to exist in more than one crystal structure, which can lead to significantly different physical properties. princeton.edu The study of polymorphism is essential in fields like pharmaceuticals and materials science. bath.ac.ukyoutube.com Fluorination is a common strategy to modify the properties of organic compounds, and it can also influence their polymorphic behavior. princeton.edu For instance, fluorination of contorted hexabenzocoronene was found to favor the formation of one polymorph over another. princeton.edu

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, is driven by non-covalent interactions such as halogen bonds, hydrogen bonds, and π–π stacking. oup.com Halogen bonding is a particularly powerful tool in constructing multicomponent supramolecular assemblies. oup.com The strength of halogen bonds can be enhanced by the presence of electron-withdrawing groups like fluorine. oup.com For example, 1,4-diiodotetrafluorobenzene (B1199613) is a versatile halogen-bond donor that co-crystallizes with a wide range of acceptors. oup.com The study of co-crystals of perylene (B46583) with fluorinated derivatives of TCNQ has provided insights into structure, stoichiometry, and charge transfer. bath.ac.uk

The table below presents examples of studies on polymorphism and co-crystallization involving fluorinated aromatic compounds.

| Study Focus | Compound(s) | Key Findings |

| Polymorphism | Fluorinated contorted hexabenzocoronene (cHBC) | Fluorination favors the formation of one polymorph (polymorph I) over another (polymorph II). princeton.edu |

| Co-crystallization | Perylene with TCNQ and its fluorinated derivatives (TCNQ-F2, TCNQ-F4) | Investigation of charge-transfer cocrystals and the influence of fluorination on crystal structure. bath.ac.uk |

| Co-crystallization | 1,4-diiodotetrafluorobenzene (1,4-DITFB) with various halogen-bond acceptors | Demonstrates the utility of halogen bonding in forming diverse supramolecular architectures. oup.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. nih.govmdpi.com It provides detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity, conformation, and stereochemistry.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Halogenated Aromatics

Two-dimensional (2D) NMR techniques are powerful methods for analyzing the complex spectra of organic molecules. researchgate.netdokumen.pubscribd.com These techniques correlate signals from different nuclei, providing a wealth of structural information.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin couplings between protons, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. The ¹⁹F-¹³C HSQC experiment is particularly valuable for the structural elucidation of polyfluorinated species. researchgate.net

The application of these techniques to halogenated aromatic compounds can be challenging due to the wide dispersion of ¹⁹F chemical shifts and the presence of complex coupling patterns. researchgate.net However, they provide invaluable data for unambiguous structural assignment.

Fluorine-19 NMR Applications in Structural Characterization of Fluoroaromatics

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for the analysis of fluorine-containing compounds. azom.comwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily detectable by NMR. wikipedia.org

Key advantages of ¹⁹F NMR include:

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very large range (around 800 ppm), which minimizes the probability of signal overlap and allows for the resolution of individual fluorine-containing functional groups. wikipedia.orgicpms.cz

Sensitivity to the Chemical Environment: ¹⁹F chemical shifts are highly sensitive to the local electronic environment, providing detailed information about molecular structure and interactions. azom.com

Spin-Spin Coupling: ¹⁹F nuclei couple not only with other ¹⁹F nuclei but also with protons (¹H) and carbons (¹³C). These coupling constants, which can be observed over several bonds, provide valuable structural insights. wikipedia.orgicpms.cz

¹⁹F NMR has been widely used to study the structure of fluorinated pharmaceuticals, materials, and other organic molecules. numberanalytics.com It can be used to determine the number and position of fluorine atoms and to study molecular interactions and dynamics. numberanalytics.com

The table below illustrates typical ¹⁹F NMR data for a related compound, 2-Chloro-4,5-difluoroaniline, which can provide a reference for the expected chemical shifts in this compound.

| Atom | Chemical Shift (δ) in ppm (Illustrative) |

| F-4 | -135.0 (dd, J=21.0, 9.0 Hz) |

| F-5 | -145.0 (dd, J=21.0, 9.0 Hz) |

| Data for 2-Chloro-4,5-difluoroaniline is illustrative and may vary based on solvent and experimental conditions. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding in this compound Analogs

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. youtube.comiitm.ac.in These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The characteristic stretching vibration of the C≡N group in benzonitriles typically appears in the region of 2220-2240 cm⁻¹ in the Raman spectrum with strong intensity. researchgate.net The IR intensity can vary depending on the substituents. researchgate.net The vibrational spectra of substituted benzonitriles have been extensively studied, with assignments made for various in-plane and out-of-plane bending modes. researchgate.net For example, studies on 2,6-difluorobenzonitrile (B137791) have involved recording its Raman and IR spectra and performing force field calculations to assign the observed frequencies. researchgate.netgoogle.co.th

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational frequencies. researchgate.net These calculations can predict molecular geometries, vibrational frequencies, and IR and Raman intensities. researchgate.net

Hydrogen bonding can significantly influence the vibrational spectra of molecules. The formation of a hydrogen bond typically leads to a downfield shift of the proton's signal in ¹H NMR and can cause shifts in the vibrational frequencies of the involved functional groups. psu.edu For instance, intramolecular N-H···F interactions in fluorinated anilines lead to additional NH bands in their FT-IR spectra. researchgate.net

The table below summarizes characteristic vibrational frequencies for functional groups relevant to this compound and its analogs.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| -C≡N | Stretching | 2220 - 2240 |

| C-F | Stretching | 1000 - 1400 spectroscopyonline.com |

| C-Cl | Stretching | 600 - 800 spectroscopyonline.com |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis of Benzonitrile Derivatives

Mass spectrometry is an essential analytical technique for confirming the molecular structure of synthesized compounds and for elucidating their fragmentation pathways upon ionization. In the context of benzonitrile derivatives like this compound, electron ionization (EI) is a common method where high-energy electrons bombard a molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, charged ions. libretexts.orgshimadzu.de The analysis of these fragments provides a molecular fingerprint that helps in structural confirmation.

The fragmentation of the molecular ion is not random but follows predictable pathways influenced by the functional groups and structural features of the molecule. uou.ac.in For aromatic nitriles, a characteristic fragmentation is the loss of a hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule. shimadzu.de In the case of halogenated aromatic compounds, the loss of a halogen radical (e.g., Cl• or F•) or a hydrogen halide molecule (e.g., HCl or HF) are common fragmentation pathways. libretexts.org The stability of the resulting ions and neutral fragments often dictates the most favorable fragmentation routes.

For a polysubstituted compound such as this compound, several fragmentation pathways can be anticipated. The molecular ion peak would confirm the molecular weight. Subsequent fragmentation would likely involve the sequential or competitive loss of its substituents. The relative abundance of the fragment ions can provide clues about the stability of the precursor ions and the relative bond strengths. For instance, the cleavage of a C-Cl bond is generally more facile than a C-F bond, suggesting that the loss of a chlorine radical might be a prominent fragmentation step.

A plausible fragmentation pathway for this compound under electron ionization is outlined below. This pathway is predicted based on established fragmentation patterns of related aromatic nitriles and halogenated compounds.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Proposed Neutral Loss | Fragmentation Pathway |

| 175/177 | [C₇H₂ClF₂N]•+ | - | Molecular Ion (M•+) |

| 148/150 | [C₆H₂F₂N]•+ | C-Cl fission | Loss of Chlorine radical |

| 140 | [C₇H₂F₂N]+ | Cl• | Loss of Chlorine radical |

| 121 | [C₆H₂FN]+ | F• | Loss of Fluorine radical from [C₇H₂F₂N]+ |

| 113 | [C₇H₂ClN]•+ | F₂ | Loss of F₂ |

| 94 | [C₅H₂N]+ | C-F fission, HCN loss | Loss of Fluorine and HCN |

Note: The table presents predicted values. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in M•+ and M+2 peaks for chlorine-containing fragments.

The confirmation of structure for various chlorinated and fluorinated benzonitriles using mass spectrometry has been documented in chemical literature and patents, underscoring the reliability of this technique for identifying such compounds. google.com

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives of Halogenated Benzonitriles

While this compound itself is an achiral molecule, its derivatives can be chiral. Chirality can be introduced, for example, by creating a stereogenic center on a substituent attached to the benzene (B151609) ring or through atropisomerism, which arises from hindered rotation around a single bond. academie-sciences.fr Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration and studying the conformational properties of such chiral molecules in solution. researchgate.netrsc.org

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Visible range, arising from electronic transitions within a chiral molecule. VCD, its vibrational counterpart, measures the differential absorption of circularly polarized infrared light, providing information about the stereochemistry based on molecular vibrations. researchgate.net The combination of experimental ECD and VCD spectra with quantum-chemical calculations allows for the unambiguous assignment of the absolute configuration of chiral molecules. rsc.org

A relevant example of potential chiral derivatives of halogenated benzonitriles are atropisomers. Atropisomerism can occur in biaryl systems where bulky substituents restrict free rotation around the C-C single bond connecting the two aryl rings. academie-sciences.fr If a this compound moiety were connected to another substituted aromatic ring, the steric hindrance caused by the ortho-substituents (the chlorine and a fluorine atom) could create a stable chiral axis, leading to non-superimposable, mirror-image atropisomers.

The study of such atropisomeric systems relies heavily on chiroptical methods. Researchers have successfully resolved and characterized atropisomers of various biaryl compounds, including those with nitrile groups, using a combination of enantioselective HPLC, ECD, and VCD spectroscopy. rsc.org For instance, the absolute configuration of axially chiral bisbenzodithiophenes has been determined by comparing their experimental ECD and VCD spectra with those predicted by time-dependent density functional theory (TD-DFT) and DFT calculations. rsc.org

The general workflow for the stereochemical analysis of a new chiral halogenated benzonitrile derivative would involve:

Separation of Enantiomers: Using a technique like chiral High-Performance Liquid Chromatography (HPLC).

Experimental Spectra Acquisition: Recording the ECD and VCD spectra for each separated enantiomer.

Conformational Analysis: Performing computational calculations (e.g., using DFT) to identify the stable conformers of the molecule.

Spectral Simulation: Calculating the theoretical ECD and VCD spectra for each conformer and then a Boltzmann-averaged spectrum for each enantiomer.

Comparison and Assignment: Assigning the absolute configuration (e.g., R or S, M or P for atropisomers) by matching the experimental spectra with the calculated spectra. rsc.orgchemistryviews.org

Table 2: Chiroptical Techniques for Stereochemical Analysis of Chiral Molecules

| Technique | Principle | Information Obtained | Typical Application |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. researchgate.net | Absolute configuration, electronic transitions, solution conformation. | Analysis of molecules with chromophores, including aromatic systems. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. researchgate.net | Absolute configuration, detailed 3D structure in solution, conformational analysis. | Analysis of a wide range of chiral molecules, often complementary to ECD. |

The successful application of these methods to complex atropisomers demonstrates their utility for the structural elucidation of potential chiral derivatives of this compound. rsc.orgchemistryviews.org

Theoretical and Computational Investigations of 2 Chloro 4,6 Difluorobenzonitrile

Quantum Chemical Calculations of Electronic Structure

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity. irjweb.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. irjweb.comwuxibiology.com Conversely, a larger HOMO-LUMO gap implies greater stability and lower chemical reactivity. irjweb.com For 2-Chloro-4,6-difluorobenzonitrile, the HOMO is expected to be localized on the aromatic ring and the halogen atoms, while the LUMO is likely associated with the electron-withdrawing benzonitrile (B105546) moiety.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 6.3 | Indicator of chemical reactivity and stability |

Note: The values in this table are illustrative and would need to be calculated using appropriate quantum chemical methods.

This analysis is vital for predicting how this compound will interact with other reagents. For instance, in a nucleophilic aromatic substitution reaction, the nucleophile would attack the regions of the molecule where the LUMO is concentrated.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions, conversely, denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. walisongo.ac.idijcce.ac.ir

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the nitrile group and the fluorine atoms due to their high electronegativity. Positive potential would be expected on the hydrogen atoms and the carbon atom attached to the nitrile group. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the regioselectivity of reactions. researchgate.net

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

DFT is a powerful computational method used to investigate the electronic structure and reactivity of molecules. unimi.it It provides a good balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms.

Transition State Characterization for this compound Transformations

Chemical reactions proceed from reactants to products through a high-energy state known as the transition state. Characterizing the geometry and energy of the transition state is essential for understanding the reaction's kinetics and mechanism. DFT calculations can be used to locate and characterize transition states for various transformations of this compound, such as nucleophilic aromatic substitution or reduction of the nitrile group.

By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility of a reaction pathway. For instance, in a nucleophilic aromatic substitution reaction, DFT could be used to model the transition state of the Meisenheimer complex formation, providing insights into the reaction rate and the influence of the halogen substituents.

Reaction Coordinate Mapping and Pathway Elucidation

Mapping the reaction coordinate involves tracing the energy profile of a reaction as it progresses from reactants to products through the transition state. This provides a detailed picture of the reaction pathway and helps to elucidate the mechanism. By performing these calculations, researchers can identify intermediates and determine the rate-determining step of a reaction. For transformations involving this compound, this analysis could reveal the step-wise process of a substitution reaction or the pathway of a more complex rearrangement.

Molecular Dynamics Simulations for Conformational Landscape Exploration of Fluorinated Aromatics

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of molecules over time. nih.govresearchgate.netbiorxiv.org For a relatively rigid molecule like this compound, MD simulations might seem less critical. However, for understanding its interactions with larger molecules, such as enzymes or in different solvent environments, MD simulations are invaluable.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, complementing and guiding experimental work. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to calculate the spectroscopic signatures of molecules like this compound. researchgate.net

Quantum chemical calculations can predict a variety of spectroscopic parameters. For instance, vibrational frequencies for Infrared (IR) and Raman spectra are commonly calculated using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). researchgate.net These calculations yield harmonic vibrational frequencies, which are typically scaled to correct for anharmonicity and achieve better agreement with experimental data. researchgate.netresearchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, such as C-H stretching, C-F stretching, or ring vibrations. researchgate.net

For nuclear magnetic resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating ¹H and ¹³C chemical shifts. researchgate.net These theoretical predictions are invaluable for interpreting complex experimental spectra and confirming molecular structures. researchgate.net

The table below illustrates a comparison between experimental and computationally predicted vibrational frequencies for a related compound, 3-chloro-4-fluoro benzonitrile, showcasing the accuracy of such methods. researchgate.net

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for 3-chloro-4-fluoro benzonitrile Data based on calculations using the B3LYP method with a 6-311++G(d,p) basis set. researchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| C-H Stretching | 3068 | 3067 | 3067 |

| C≡N Stretching | 2235 | 2234 | 2235 |

| C-C Stretching | 1589 | 1590 | 1589 |

| C-F Stretching | 1196 | - | 1196 |

| C-Cl Stretching | 680 | 681 | 680 |

| C-H Out-of-plane bend | 884 | - | 884 |

| C-F Out-of-plane bend | - | - | 253 |

This table is interactive. You can sort the columns by clicking on the headers.

In Silico Design of Novel Compounds Based on this compound Scaffolds

The this compound molecular structure serves as a valuable scaffold for the in silico design of novel compounds, particularly in the field of medicinal chemistry. nih.gov Computational techniques enable the rational design and virtual screening of new derivatives with potentially enhanced biological activity. scispace.com This process often involves modifying the core scaffold and predicting the effect of these changes on the molecule's interaction with a biological target, such as a protein or enzyme. nih.govrsc.org

The design process typically follows several key steps:

Target Identification and Binding Site Analysis: A biological target is identified, and its three-dimensional structure is used to analyze the binding pocket.

Molecular Docking: Derivatives based on the this compound scaffold are computationally "docked" into the active site of the target protein. This simulation predicts the binding conformation and affinity of the designed molecule, helping to identify promising candidates. rsc.orgnih.gov For example, modifications can be designed to enhance interactions with key residues in a protein's active site, such as the hinge region of a kinase. acs.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate specific structural features with biological activity. rsc.org These models generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications on the scaffold could improve potency. rsc.org

Molecular Dynamics (MD) Simulations: After identifying promising candidates through docking, MD simulations are run to assess the stability of the ligand-protein complex over time. scispace.com These simulations provide insights into the dynamic behavior of the interaction and the conformational stability of the designed compound within the binding site. scispace.com

ADME/T Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the newly designed compounds. rsc.org This helps to filter out candidates that are likely to have poor pharmacokinetic profiles before committing to chemical synthesis.

This computational approach was successfully used in the development of inhibitors for targets like the ALK2 kinase, where a related 2,6-difluorobenzonitrile (B137791) scaffold was optimized to improve potency and pharmacokinetic properties. acs.org The insights gained from co-crystal structures and computational modeling guided the synthetic efforts toward more effective and selective compounds. acs.org

Advanced Applications of 2 Chloro 4,6 Difluorobenzonitrile in Chemical Synthesis and Materials Science

2-Chloro-4,6-difluorobenzonitrile as a Key Building Block in Organic Synthesis

The inherent reactivity of this compound makes it a key intermediate in multi-step organic syntheses. The chloro and fluoro groups are susceptible to nucleophilic substitution reactions, while the nitrile group can undergo a variety of transformations, including hydrolysis to amides or carboxylic acids, and reduction to amines. This multi-functional nature allows it to serve as a scaffold for building more complex molecules.

This compound is a precursor for a range of specialty and fine chemicals, particularly those used in the pharmaceutical and agrochemical industries. The presence of multiple halogen atoms allows for sequential and site-selective reactions. For instance, related compounds like 3-chloro-2,6-difluorobenzonitrile (B1589925) are used to produce 2,6-difluorobenzamide, a key intermediate in the synthesis of various agrochemicals. google.com The process typically involves the catalytic reduction of the chloro group, followed by hydrolysis of the nitrile. google.com

Similarly, derivatives such as 2-chloro-6-fluorobenzyl esters have been identified as valuable intermediates for producing pharmaceutical drugs and agricultural chemicals. googleapis.com The synthesis of quinolonecarboxylic acid anti-infective agents, a significant class of antibacterial drugs, often relies on intermediates derived from chloro-difluorobenzonitriles. For example, 2-chloro-4,5-difluorobenzonitrile (B139941) serves as a key starting material for 2-chloro-4,5-difluorobenzoic acid, which is then elaborated into complex quinolone structures. heteroletters.org The reactivity of this compound suggests its potential in analogous synthetic routes to create novel, highly functionalized molecules for these applications.

Table 1: Examples of Related Precursors and their Chemical Applications

| Compound Name | Application/Intermediate Role |

|---|---|

| 3-Chloro-2,6-difluorobenzonitrile | Precursor for 2,6-difluorobenzamide, used in agrochemical synthesis. google.com |

| 2-Chloro-4,5-difluorobenzonitrile | Intermediate for 2-chloro-4,5-difluorobenzoic acid, a building block for quinolonecarboxylic acids. heteroletters.org |

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound possesses the ideal functionalities to participate in cyclization reactions to form various heterocyclic rings, such as triazines and pyrimidines. The general strategy involves the reaction of the nitrile group and the displacement of the halogen atoms by nucleophiles.

For example, the synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms are sequentially replaced by various nucleophiles. nih.govprimescholars.com A related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine, is also a key intermediate. clockss.orgmdpi.com Given the similar substitution pattern, this compound could potentially be used to construct novel di- and tri-substituted triazine rings, where the nitrile group acts as one of the nitrogen sources or is converted to an appropriate functional group prior to cyclization.

The synthesis of pyrimidines, another crucial class of heterocycles, often involves the condensation of a 1,3-dicarbonyl compound with an amidine. heteroletters.org Halogenated benzonitriles can be converted into the necessary precursors for these reactions. For instance, 2-chloro-4,6-dimethoxypyrimidine (B81016) is a vital intermediate in the production of sulfonylurea herbicides. google.comgoogle.com The reaction of 2,6-difluorobenzonitrile (B137791) with guanidine (B92328) carbonate has been shown to produce a 2,4-diamino-5-fluoroquinazoline, demonstrating a direct cyclization pathway. researchgate.net This suggests that this compound could be a valuable substrate for synthesizing novel, fluorinated pyrimidine (B1678525) and quinazoline (B50416) derivatives with potential biological activity.

Role of this compound in Polymer Chemistry and Functional Materials

In materials science, fluorinated monomers are highly sought after for creating high-performance polymers with exceptional properties. The combination of fluorine atoms and a nitrile group in this compound makes it an attractive candidate for developing advanced functional materials.

This compound can function as a monomer in polycondensation reactions to produce poly(arylene ether)s. This class of polymers is known for its high thermal stability and excellent mechanical properties. The synthesis typically involves a nucleophilic aromatic substitution reaction between an activated dihalo-monomer and a bisphenol salt.

Research has shown that related monomers, such as 2-chloro-6-fluorobenzonitrile (B1630290), can be used to create alternating copolyethers. kpi.ua In this process, the more reactive fluorine atom is first displaced by a phenoxide, followed by the displacement of the chlorine atom, allowing for the controlled assembly of the polymer chain. kpi.ua Similarly, 2,6-difluorobenzonitrile is a common monomer used in the synthesis of poly(arylene ether nitrile)s and other engineering thermoplastics. scispace.comsigmaaldrich.combwise.krosti.gov The polymerization of this compound with various bisphenols would likely proceed via a similar nucleophilic substitution mechanism, yielding novel fluorinated poly(arylene ether nitrile)s.

The incorporation of this compound into a polymer backbone is expected to significantly modify the material's properties.

Thermal Stability: The presence of aromatic rings and strong carbon-fluorine bonds generally enhances the thermal stability of polymers.

Optoelectronic Properties: The nitrile (-CN) group is strongly polar and electron-withdrawing, which can influence the electronic characteristics of the polymer, making such materials candidates for applications in electronics and optoelectronics. google.com

Solvent Resistance and Crosslinking: At elevated temperatures, the pendent nitrile groups on the polymer chains can undergo crosslinking reactions. kpi.ua This creates a more robust, three-dimensional network, leading to materials with high solvent resistance and improved dimensional stability. kpi.ua

Utilization of this compound in Agrochemical Research (Focus on Synthetic Routes)

Fluorinated compounds play a crucial role in modern agrochemical research, often leading to products with enhanced efficacy and metabolic stability. This compound is a key building block for the synthesis of novel pesticides, particularly insecticides and herbicides.

A prominent application for related benzonitriles is in the synthesis of benzoylurea (B1208200) insecticides, which act by inhibiting chitin (B13524) biosynthesis in insects. echemi.com A common synthetic route involves the hydrolysis of a substituted benzonitrile (B105546), such as 2,6-difluorobenzonitrile, to the corresponding benzamide (B126). echemi.comrayfull.com The benzamide is then reacted with phosgene (B1210022) or an equivalent to form a benzoyl isocyanate. google.comrayfull.com This reactive intermediate is subsequently coupled with a specific substituted aniline (B41778) to yield the final benzoylurea pesticide, such as in the synthesis of Chlorfluazuron. google.comrayfull.com

Table 2: General Synthetic Route for Benzoylurea Insecticides

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1 | Substituted Benzonitrile (e.g., 2,6-Difluorobenzonitrile) | Water (via hydrolysis) | Substituted Benzamide |

| 2 | Substituted Benzamide | Phosgene or equivalent | Substituted Benzoyl Isocyanate |

This established synthetic pathway highlights the potential of this compound as a starting material for a new generation of fluorinated pesticides. By modifying the substitution pattern on the benzoyl ring, researchers can fine-tune the biological activity and spectrum of the resulting agrochemical. The presence of the additional chlorine and the specific fluorine arrangement in this compound offers opportunities to create novel active ingredients with potentially improved properties. googleapis.comsci-hub.se

Information regarding "this compound" is currently limited in publicly accessible scientific literature and chemical databases.

Following a comprehensive search for detailed applications of the specific chemical compound This compound (CAS RN: 1242338-90-4), it has been determined that there is a notable lack of available data concerning its use in the advanced applications specified.

While the general class of fluorinated benzonitriles is significant in chemical synthesis, information particular to the 2-chloro-4,6-difluoro isomer is sparse. Searches for its role in the synthesis of novel agrochemical precursors, its inclusion in structure-activity relationship (SAR) studies for agrochemical design, and its applications in advanced chemical reagents or catalysis did not yield specific, detailed research findings.

Chemical suppliers list this compound as a commercially available compound. google.comfluorochem.co.uk However, detailed synthetic routes, patents, or peer-reviewed articles that specifically name this compound as a key intermediate or precursor for advanced applications in agrochemicals or materials science are not readily found in the conducted searches.

Information is more abundant for related isomers such as 2,6-difluorobenzonitrile and various other chloro-difluorobenzonitrile isomers, which are well-documented as crucial building blocks in the production of numerous pesticides and pharmaceuticals. rayfull.comechemi.com For instance, 2,6-difluorobenzonitrile is a known intermediate in the synthesis of benzoylurea insecticides. echemi.com Similarly, structure-activity relationship studies are available for other classes of fluorinated compounds, but not specifically for derivatives of this compound. nih.gov

Due to the absence of specific data for This compound in the requested application areas, it is not possible to construct a detailed and scientifically accurate article as per the provided outline. The available information does not support a thorough discussion on its specific role in agrochemical synthesis or as an advanced chemical reagent.

Analytical Methodologies for the Detection and Quantification of 2 Chloro 4,6 Difluorobenzonitrile

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental in separating 2-Chloro-4,6-difluorobenzonitrile from impurities, starting materials, and byproducts. These techniques are essential for assessing the purity of the final product and for analyzing complex reaction mixtures.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. The purity of related halogenated benzonitriles is often determined using GC analysis, which can show the percentage of the desired compound and any remaining starting materials or byproducts. google.comepo.org For instance, in the synthesis of related compounds, GC analysis has been used to confirm product purity of over 95%. google.com

The choice of detector is critical for achieving the desired sensitivity and selectivity. While a Flame Ionization Detector (FID) is commonly used for general-purpose analysis of organic compounds, more advanced detectors offer enhanced capabilities.

Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds, making it particularly well-suited for the analysis of this compound. The ECD's selectivity for electronegative functional groups results in a strong response to chlorinated and fluorinated molecules, allowing for trace-level detection.

Olfactometric Detection (GC-O): In applications where odor is a concern, GC-O can be employed. nih.gov This technique combines the separation power of GC with human sensory perception, allowing for the identification of specific odor-active compounds in a mixture. nih.gov

Atomic Emission Detector (AED): An AED can provide elemental composition information for each separated peak, confirming the presence of chlorine and fluorine in the target compound. chemijournal.com

Table 1: Illustrative GC Parameters for Halogenated Benzonitrile (B105546) Analysis

| Parameter | Example Condition | Purpose |

| Column | Capillary column (e.g., DB-5, HP-1) | Provides high-resolution separation of volatile compounds. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Separates compounds with different boiling points. |

| Detector | ECD, FID, or Mass Spectrometer (MS) | Provides sensitive and selective detection of the analyte. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

This table presents typical parameters; actual conditions must be optimized for the specific application.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds that are not suitable for GC, such as those that are non-volatile or thermally labile. For halogenated benzonitriles and their precursors, Reverse Phase HPLC (RP-HPLC) is a commonly developed method. ekb.egamericanlaboratory.com

Method development in HPLC involves the careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and quantification. A validated analytical method is crucial for analyzing the parent constituent and separating it from any impurities. ekb.eg

Key aspects of HPLC method development include:

Column Selection: C18 columns are widely used for the separation of nonpolar to moderately polar compounds. For fluorinated aromatic compounds, specific columns like the Zorbax SB-Aq have been successfully employed. ekb.eg

Mobile Phase Optimization: The mobile phase typically consists of a mixture of water (often with a pH-modifying buffer like triethylamine (B128534) or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.egamericanlaboratory.com A gradient elution, where the mobile phase composition is changed over time, is often necessary to separate compounds with a wide range of polarities. ekb.eg

Detector: A UV-Vis detector is commonly used, with the detection wavelength set to a value where the analyte exhibits strong absorbance. For a related compound, 2,4,6-trifluorobenzoic acid, monitoring at 205 nm was effective. ekb.eg Photodiode Array (PDA) detectors can provide spectral information, aiding in peak identification and purity assessment. nih.gov

Table 2: Example RP-HPLC Method Parameters for a Related Compound

| Parameter | Condition | Reference |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm | ekb.eg |

| Mobile Phase A | 0.1% Triethylamine in water (pH adjusted to 4.0) | ekb.eg |

| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) | ekb.eg |

| Gradient Program | T/%B: 0/5, 5/5, 35/50, 45/90, 55/90, 60/5, 65/5 | ekb.eg |

| Flow Rate | 1.0 mL/min | ekb.eg |

| Injection Volume | 15 µL | ekb.eg |

| Detection | UV at 205 nm | ekb.eg |

This table is based on a method developed for 2,4,6-Trifluorobenzoic Acid and its impurities and serves as a starting point for developing a method for this compound. ekb.eg

Advanced Spectroscopic Quantification Methods

Spectroscopic methods provide information about the molecular structure and can be used for quantitative analysis.

Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. For quantitative purposes (qNMR), an internal standard with a known concentration is added to the sample. By comparing the integral of a specific signal from the analyte to the integral of a signal from the standard, the concentration of this compound can be determined with high accuracy. ¹H, ¹³C, and ¹⁹F NMR would all be valuable for this compound.

UV-Vis Spectroscopy in Solution: Ultraviolet-Visible (UV-Vis) spectroscopy is based on the absorption of light by molecules. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. After establishing a calibration curve with standards of known concentration, the concentration of this compound in a sample can be determined by measuring its absorbance at a specific wavelength (λmax). This method is rapid and simple but can be subject to interference from other absorbing species in the mixture.

Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of a molecule. researchgate.netnih.gov The presence of characteristic absorption bands for the C-Cl, C-F, and C≡N bonds can confirm the identity of the compound. researchgate.net While often used for qualitative identification, these techniques can be adapted for quantitative analysis by creating calibration curves based on the intensity of specific vibrational bands. nih.gov

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a comprehensive analysis of complex mixtures. chemijournal.comwisdomlib.orgajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile compounds. nih.gov As components elute from the GC column, they enter the mass spectrometer, which acts as a highly specific detector. chemijournal.com The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. researchgate.net This mass spectrum serves as a "fingerprint," allowing for unambiguous identification by comparing it to spectral libraries. GC-MS is invaluable for confirming the presence of this compound in reaction mixtures and for identifying unknown impurities. epo.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): For compounds that are not amenable to GC, LC-MS is the preferred hyphenated technique. nih.gov The eluent from the HPLC system is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific ion (the precursor ion) and fragmenting it to produce a characteristic spectrum of product ions. ajrconline.org This technique, often referred to as LC-MS/MS, is extremely sensitive and selective, making it ideal for detecting trace amounts of this compound in complex environmental or biological samples. nih.gov

Development of Novel Sensor Technologies for Halogenated Benzonitrile Detection

The development of new sensor technologies aims to provide rapid, real-time, and on-site detection of chemical compounds, including halogenated benzonitriles. These sensors are often based on changes in a physical or chemical property upon interaction with the analyte.

Metal-Oxide Semiconductor (MOS) Sensors: MOS sensors are based on a semiconducting metal oxide layer (e.g., SnO₂, WO₃) that changes its electrical resistance in the presence of a target gas. europa.eu While broadly sensitive to a range of volatile organic compounds (VOCs), their selectivity can be improved by using different metal oxides or by modifying the sensor's operating temperature. europa.eu

Photoionization Detectors (PID): PIDs use high-energy ultraviolet (UV) light to ionize gas molecules. scentroid.com The resulting current is proportional to the concentration of the compound. PIDs are effective for detecting a wide range of VOCs, including aromatic compounds. scentroid.com

Luminescent Sensors: Research is ongoing into sensors that utilize changes in photoluminescence upon exposure to volatile halogenated compounds. frontiersin.org For example, thin films of copper(I) iodide coordination complexes have been shown to exhibit vapochromism, where their luminescent properties change reversibly in the presence of volatile halogenated compounds like dichloromethane. frontiersin.org Similarly, metal-organic frameworks (MOFs) have been designed as fluorescent sensors for halogenated aromatic hydrocarbons, where the fluorescence is "quenched" or turned off upon binding of the analyte. rsc.org These technologies hold promise for the future development of highly sensitive and selective sensors for compounds like this compound.

Future Perspectives and Emerging Research Directions for 2 Chloro 4,6 Difluorobenzonitrile

Integration into Supramolecular Chemistry and Self-Assembly Processes

The distinct electronic nature of 2-Chloro-4,6-difluorobenzonitrile makes it a promising candidate for use in supramolecular chemistry and the controlled self-assembly of complex structures. The electron-withdrawing nitrile group, coupled with the electronegative halogen atoms, creates a specific charge distribution on the aromatic ring that can direct non-covalent interactions.

Future research is expected to focus on harnessing these interactions, particularly halogen bonding. Halogen bonding is a highly directional interaction between a halogen atom (the donor) and a Lewis base (the acceptor). In this compound, both the chlorine and fluorine atoms can act as halogen bond donors, while the nitrogen atom of the nitrile group can serve as an acceptor. The interplay of these potential interactions, along with cyano-halogen interactions, offers a powerful tool for designing and constructing ordered supramolecular assemblies such as liquid crystals, molecular crystals, and functional co-crystals. acs.org The ability to predict and control these self-assembly processes could lead to new materials with tailored optical or electronic properties.

Exploration of Novel Reactivity Patterns and Synthetic Paradigms for the Compound

While halogenated benzonitriles are established intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals, there is considerable scope for exploring new reactivity patterns for this compound. The differential reactivity of the C-Cl versus the C-F bonds, and the influence of the ortho- and para-directing effects of the halogens and the meta-directing nitrile group, present opportunities for selective chemical transformations.

Emerging research may focus on novel catalytic systems that can selectively activate one of the C-X (X=Cl, F) bonds, enabling regioselective functionalization. For instance, advancements in transition-metal catalysis could allow for cross-coupling reactions at the less reactive C-F positions or selective displacement of the chlorine atom under milder conditions than currently employed. Furthermore, the use of cationic halogen bond donors as catalysts could be explored to activate the compound in reactions such as Ritter-type solvolysis, a concept that has been demonstrated for other halogenated compounds. acs.org These new synthetic paradigms would expand the utility of this compound as a versatile building block for constructing complex molecules.

Potential in Next-Generation Materials Development Involving this compound

The unique combination of properties—polarity, thermal stability, and specific reactivity—of this compound suggests its potential as a key component in the development of next-generation materials. Fluorinated aromatic compounds are already recognized for their importance in liquid crystal materials, pharmaceuticals, and pesticides due to their hydrophobicity and metabolic stability. databridgemarketresearch.com

In materials science, the high dipole moment and potential for intermolecular interactions make this compound an attractive building block for high-performance polymers and organic electronic materials. For instance, related difluorobenzonitrile derivatives are used in the synthesis of poly(cyanoaryl ethers) and ligands for Organic Light Emitting Diodes (OLEDs). ossila.com Future work could involve the polymerization of monomers derived from this compound to create polymers with enhanced thermal resistance, dielectric properties, and chemical stability. Its incorporation into organic semiconductors or as a ligand in photoredox catalysts could also lead to materials with novel electronic and photophysical properties. ossila.com

Table 1: Potential Applications in Materials Science

| Material Class | Potential Role of this compound | Desired Properties |

| High-Performance Polymers | Monomer or additive | Enhanced thermal stability, chemical resistance, specific dielectric properties. |

| Organic Electronics (e.g., OLEDs) | Building block for ligands or host materials | High quantum yield, thermal stability, tailored electronic properties. ossila.com |

| Liquid Crystals | Core component | Control of mesophase behavior, high dipole moment. databridgemarketresearch.com |

| Functional Coatings | Additive or monomer | Hydrophobicity, durability, specific refractive index. |

Challenges and Opportunities in Scaling Up Synthesis and Application of Halogenated Benzonitriles

Despite the promising future applications, significant challenges remain in the scale-up of the synthesis and application of halogenated benzonitriles like this compound. A primary challenge in chemical synthesis is transitioning from a small-scale laboratory process to large-scale manufacturing in a safe, reproducible, and economical manner. chemtek.co.in

Challenges:

Harsh Reaction Conditions: The synthesis of fluorinated aromatics often involves high temperatures and pressures, which are more difficult and hazardous to manage on an industrial scale. chemtek.co.ingoogle.com

Cost and Toxicity of Reagents: Reagents used in laboratory synthesis, such as specific catalysts or fluorinating agents, can be expensive or toxic, making the process economically unviable or environmentally problematic at scale.

Purification: Separating the desired product from byproducts and unreacted starting materials can be complex and costly, especially when dealing with isomers or compounds with similar physical properties. For example, separating 2-chloro-6-fluorobenzonitrile (B1630290) from 2,6-difluorobenzonitrile (B137791) has been noted as a difficulty in some synthetic routes.

Safety and Exothermic Reactions: Many reactions, if not properly controlled, can generate significant heat (exotherms), posing a serious safety risk in large reactors. chemtek.co.in

Opportunities:

Process Optimization: Overcoming scale-up challenges necessitates the development of more efficient and robust synthetic routes. This includes exploring catalytic processes to replace stoichiometric reagents and designing continuous flow reactors for better control over reaction parameters. chemtek.co.in

New Applications: A successful and cost-effective scale-up can make the compound more accessible, opening doors to applications where cost was previously a limiting factor. The market for related compounds like 2-chloro-4-fluorobenzonitrile (B42565) is already expected to grow, indicating a demand for such intermediates. databridgemarketresearch.com

Green Chemistry: The need for safer and more environmentally friendly manufacturing processes drives innovation in green chemistry. This includes the use of less hazardous solvents, recyclable catalysts, and processes that generate less waste. google.com

The development of efficient and scalable synthetic methods for this compound and other halogenated benzonitriles is crucial for realizing their full potential in advanced materials and other high-value applications.

Table 2: Summary of Scale-Up Considerations

| Aspect | Challenges | Opportunities |

| Chemistry | Use of expensive or hazardous reagents, harsh conditions, potential for runaway reactions. chemtek.co.in | Development of catalytic methods, discovery of more efficient synthetic routes. chemtek.co.in |

| Engineering | Heat management in large reactors, material compatibility, complex purification setups. | Implementation of continuous flow processes, improved reactor design for safety and efficiency. |

| Economics | High cost of raw materials and energy, expensive waste disposal. | Reduced production costs enabling new market entry, creation of valuable byproducts. databridgemarketresearch.com |

| Environment | Use of toxic solvents and reagents, generation of hazardous waste. | Adoption of green chemistry principles, recycling of solvents and catalysts. google.com |

Q & A

Basic Question: What are the most reliable spectroscopic methods for confirming the structure of 2-chloro-4,6-difluorobenzonitrile?

Answer:

To confirm the structure of this compound, a combination of Gas Chromatography-Mass Spectrometry (GCMS) and ¹⁹F Nuclear Magnetic Resonance (NMR) is recommended. GCMS provides molecular weight and fragmentation patterns, while ¹⁹F NMR resolves fluorine substituent positions and interactions. For example, in related fluorinated nitriles, ¹⁹F NMR chemical shifts between -100 to -120 ppm are typical for aromatic fluorine atoms, with splitting patterns indicating neighboring substituents .

Basic Question: What purification techniques are effective for isolating 2-amino-4,6-difluorobenzonitrile derivatives?

Answer:

Column chromatography on silica gel using a gradient of methylene chloride and methanol (e.g., 95:5 to 85:15 v/v) effectively separates amino-substituted derivatives. For instance, 2-amino-4,6-difluorobenzonitrile was purified with >95% purity using this method, leveraging polarity differences between nitrile and amino groups .

| Eluent Composition | Purpose |

|---|---|

| 95% CH₂Cl₂, 5% MeOH | Initial elution of non-polar impurities |

| 85% CH₂Cl₂, 15% MeOH | Isolation of target compound |

Advanced Question: How can dimeric by-products be minimized during the synthesis of chloro-difluorobenzonitriles?

Answer:

Dimeric by-products (e.g., high molecular weight species) form under high-temperature, solvent-based reactions. Solvent-free conditions at controlled temperatures (190–200°C) reduce dimerization. For example, chlorodenitrination of 2-nitro-4,5-difluorobenzoic acid without solvent yielded 2-chloro-4,5-difluorobenzoic acid with <5% by-products, compared to ~30% dimerization in 1,2,4-trichlorobenzene at 200–210°C .

| Condition | By-Product Yield | Key Observation |

|---|---|---|

| With solvent (200°C) | ~30% dimeric species | High polarity solvents promote side reactions |

| Solvent-free (190°C) | <5% by-products | Reduced intermolecular interactions |

Advanced Question: What alternative synthetic routes exist when traditional diazonium salt cyanation fails?

Answer: